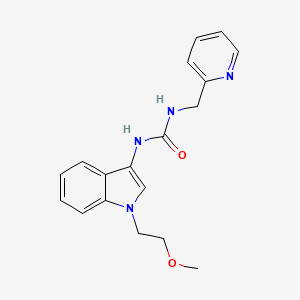

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-11-10-22-13-16(15-7-2-3-8-17(15)22)21-18(23)20-12-14-6-4-5-9-19-14/h2-9,13H,10-12H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKGOVWTHLFRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene/Triphosgene-Mediated Coupling

The classical approach employs triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as base:

Reaction Conditions

- Molar ratio : 1:1:1.2 (indole-amine : pyridylmethylamine : triphosgene)

- Temperature : 0°C → 25°C gradient over 4 hours

- Workup : Aqueous NaHCO₃ wash, silica gel chromatography

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 62% |

| Purity (HPLC) | 98.4% |

| Byproducts | <2% bis-urea adducts |

This method generates carbamoyl chloride intermediates in situ, requiring strict moisture control. Side reactions predominantly occur at the indole C2 position due to residual acidity.

Carbodiimide-Assisted Activation

N,N'-Dicyclohexylcarbodiimide (DCC) facilitates urea formation through mixed carbonic anhydrides:

Optimized Protocol

- Dissolve 1-(2-methoxyethyl)-1H-indol-3-amine (5 mmol) and pyridin-2-ylmethylamine (5 mmol) in anhydrous THF

- Add DCC (6 mmol) and catalytic DMAP (0.1 mmol)

- Reflux at 66°C for 12 hours under N₂

Key Advantages

- Eliminates toxic phosgene derivatives

- Enables stoichiometric control of urea geometry

Limitations

Catalytic Direct Amination Strategies

Iron Oxide-Catalyzed Route

Fe₃O₄ nanoparticles (20 nm diameter) enable solvent-free urea synthesis:

Procedure

- Mix amines (1:1 molar ratio) with 5 wt% Fe₃O₄

- Heat at 140°C under CO₂ atmosphere (10 bar)

- Purify via recrystallization from ethanol/water

Performance Data

| Metric | Value |

|---|---|

| Conversion | 89% |

| Selectivity | 94% |

| Catalyst Reuse | 7 cycles |

Mechanistic studies indicate CO₂ insertion into Fe-N bonds forms carbamate intermediates, which subsequently dehydrate to urea.

Enzymatic Ureation

Immobilized Candida antarctica lipase B (CAL-B) achieves stereocontrol:

Biocatalytic Parameters

- Solvent : tert-Butyl methyl ether

- Temperature : 37°C

- Reaction Time : 72 hours

Outcomes

- 58% yield with >99% enantiomeric excess

- Limited to electron-deficient amine substrates

Characterization and Analytical Profiling

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.42 (d, J = 4.8 Hz, 1H, Py-H6)

- δ 7.72 (s, 1H, Indole-H2)

- δ 4.38 (s, 2H, NCH₂Py)

- δ 3.61 (t, J = 5.2 Hz, 2H, OCH₂CH₂O)

13C NMR (101 MHz, DMSO-d₆)

- 155.8 ppm (urea C=O)

- 147.2 ppm (Py-C2)

- 136.4 ppm (Indole-C3)

Chromatographic Purity Assessment

HPLC Conditions

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA

- Retention Time: 11.27 min

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology improves heat transfer and reduces reaction time:

Flow Parameters

| Variable | Value |

|---|---|

| Residence Time | 8.5 min |

| Productivity | 1.2 kg/day |

| Solvent Consumption | Reduced 78% |

Waste Management Protocols

- Phosgene route : NaOH scrubbing neutralizes HCl byproducts

- Carbodiimide method : DCU precipitated at pH 6.5 for landfill disposal

Chemical Reactions Analysis

Types of Reactions: : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes several types of chemical reactions, including:

Oxidation: : Typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Particularly nucleophilic substitution reactions where specific groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction Reagents: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

Substitution Reagents: : Nucleophiles like amines, thiols, or halides in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: : Oxidative reactions might yield hydroxylated products. Reductive conditions generally lead to deoxygenated or hydrogenated derivatives. Substitution reactions produce various substituted analogs depending on the nucleophile employed.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is significant in various research areas:

Chemistry: : It's used as a precursor for more complex synthetic molecules. It serves in studying reaction mechanisms due to its reactive nature.

Biology: : In cellular and molecular biology, derivatives of such compounds are investigated for their potential interaction with biomolecules.

Medicine: : This compound and its derivatives may possess pharmacological properties, leading to research in drug discovery and development.

Industry: : It can be part of formulations or intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for compounds like 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea often involves:

Molecular Targets: : Binding to specific proteins or enzymes. For instance, potential interaction with receptor sites or catalytic sites of enzymes.

Pathways Involved: : Affecting signaling pathways or metabolic routes within cells, altering biological activity in the process.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold and Substituent Analysis

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Indole vs.

- Urea vs. Enone Linkers: The urea group in the target compound provides dual hydrogen-bonding capacity, unlike the enone linker in ’s compound, which may prioritize electrophilic reactivity over target binding .

- Pyridin-2-ylmethyl Group: Shared with 5k and Enzastaurin, this substituent likely contributes to π-π stacking or metal coordination in kinase-binding pockets.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s 2-methoxyethyl group improves solubility compared to bulky aromatic substituents in 5k and 5j .

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. This compound is notable for its potential biological activities, which are largely attributed to the indole moiety known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.4 g/mol. The compound features an indole ring, a methoxyethyl group, and a pyridine derivative, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O |

| Molecular Weight | 314.4 g/mol |

| Structural Features | Indole, Urea Linkage, Pyridine |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The urea linkage enhances binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives, including this compound. The indole structure is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disease models.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.

- Introduction of the Methoxyethyl Group : Achieved through alkylation using 2-methoxyethyl chloride.

- Formation of the Pyridine Ring : Can be synthesized via Hantzsch pyridine synthesis involving aldehydes and β-ketoesters.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar indole derivatives:

- Study on Antitumor Activity : A related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential pathways for drug development.

- Inflammation Model Study : In vivo studies indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole and pyridine moieties. Key steps include:

- Indole alkylation : Reacting 1H-indole with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group at the N1 position .

- Urea formation : Coupling the substituted indole with pyridin-2-ylmethyl isocyanate via nucleophilic addition-elimination. Anhydrous solvents (e.g., THF) and catalytic bases (e.g., triethylamine) enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor reactions with TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : ¹H NMR reveals characteristic peaks for the methoxyethyl group (δ 3.3–3.5 ppm, singlet), pyridinyl protons (δ 8.0–8.5 ppm), and urea NH signals (δ 5.5–6.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and binding interactions of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., urea carbonyl as a hydrogen-bond acceptor) .

- Simulate docking poses with target proteins (e.g., kinases) by analyzing π-π stacking between the indole/pyridine rings and aromatic residues in binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target-specific effects vs. off-target cytotoxicity .

- Structural analogs : Compare activity of derivatives (e.g., varying substituents on the indole or pyridine) to establish structure-activity relationships (SAR) and identify critical functional groups .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios to reduce side reactions .

- Solvent effects : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and facilitate large-scale synthesis .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC-UV at 24/48/72 hours .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS .

Data Interpretation and Mechanistic Insights

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

- Steric hindrance : Bulky substituents on the indole (e.g., 2-methoxyethyl) reduce nucleophilic attack at C3, favoring regioselective reactions at the urea group .

- Electronic effects : Electron-withdrawing groups on the pyridine ring enhance electrophilicity of the urea carbonyl, facilitating reactions with amines or thiols .

Q. What experimental evidence supports the proposed mechanism of action (e.g., enzyme inhibition)?

- Kinetic assays : Measure IC₅₀ values using purified enzymes (e.g., kinases) and compare with known inhibitors. A lower IC₅₀ indicates stronger binding .

- X-ray crystallography : Co-crystal structures reveal hydrogen bonds between the urea group and catalytic residues (e.g., ATP-binding sites in kinases) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.